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molecular formula C13H8N2O3 B8490787 [2-(4-Pyridyl)-benzoxazol-7-yl]carboxylic acid

[2-(4-Pyridyl)-benzoxazol-7-yl]carboxylic acid

Cat. No. B8490787
M. Wt: 240.21 g/mol
InChI Key: WRMUOZGMYZHUIX-UHFFFAOYSA-N
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Patent
US07345068B2

Procedure details

A mixture of methyl ester of 2-hydroxy-3-isonicotinoylamino-benzoic acid (500 mg, 1.84 mmol), p-toluenesulfonic acid mono-hydrate (349 mg, 1.84 mmol) and xylene (20 ml) was heated under reflux for 14 hrs. and then p-toluenesulfonic acid mono-hydrate (349 mg, 1.84 mmol) was further added and refluxed under heating for 2 hrs. The reaction mixture was cooled with ice, and ethyl acetate and 10% aqueous potassium carbonate solution were added thereto. The organic phase was separated, washed with water and brine in turn and then dried. The solvent was distilled off under reduced pressure, and the residue was triturated with a mixture of n-hexane/diisopropyl ether (4/1), filtered and dried to give methyl ester of [2-(4-pyridyl)-benzoxazol-7-yl]carboxylic acid (382 mg, 82%) as pale yellow crystals.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-hydroxy-3-isonicotinoylamino-benzoic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
349 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:10]([NH:11][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C(C)=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[N:16]1[CH:15]=[CH:14][C:13]([C:12]2[O:19][C:2]3[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=[CH:9][C:10]=3[N:11]=2)=[CH:18][CH:17]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-hydroxy-3-isonicotinoylamino-benzoic acid
Quantity
500 mg
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1NC(C1=CC=NC=C1)=O
Name
Quantity
349 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
349 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 hrs
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hrs
Duration
2 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water and brine in turn
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with a mixture of n-hexane/diisopropyl ether (4/1)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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